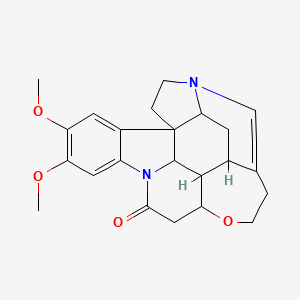
Neobrucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neobrucine is a derivative of brucine, an alkaloid extracted from the seeds of the Strychnos nux-vomica tree. Brucine and its derivatives, including this compound, have been studied for their pharmacological properties, including analgesic, anti-inflammatory, and antitumor activities .
Vorbereitungsmethoden
Neobrucine can be synthesized from brucine through various chemical reactions. One notable method involves the trifluoromethylation of brucine using a homoleptic nickel catalyst [Ni(CF3)4]2−. This process is stereoselective and involves the isomerization of the alkenyl double bond in brucine, leading to the formation of trifluoromethylated this compound . The reaction conditions typically include the use of Umemoto II reagent and a high-valent nickel (IV) complex .
Analyse Chemischer Reaktionen
Neobrucine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Common reagents used in these reactions include nickel catalysts, Umemoto II reagent, and other specialized chemicals. The major products formed from these reactions are typically derivatives of this compound with altered pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Neobrucine and its derivatives are used as intermediates in the synthesis of more complex molecules.
Biology: this compound has shown potential as an anti-inflammatory and analgesic agent in biological studies.
Wirkmechanismus
The mechanism of action of neobrucine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors and enzymes, modulating their activity. This can lead to various pharmacological effects, such as pain relief, anti-inflammatory responses, and inhibition of tumor growth . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Neobrucine is similar to other brucine derivatives, such as trifluoromethylated brucine and neostrychnine. it is unique in its specific chemical structure and pharmacological properties. Compared to brucine, this compound has a trifluoromethyl group that enhances its pharmacological activity and reduces its toxicity . Other similar compounds include:
Brucine: The parent compound from which this compound is derived.
Neostrychnine: Another derivative of brucine with distinct pharmacological properties.
This compound’s uniqueness lies in its enhanced pharmacological activity and reduced toxicity compared to its parent compound and other derivatives .
Eigenschaften
CAS-Nummer |
60606-95-3 |
|---|---|
Molekularformel |
C23H26N2O4 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
10,11-dimethoxy-3,4a,5,5a,7,8,13a,15,15a,15b-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h8-9,11,13,18-19,21-22H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
BUQWXEFUPCTDBF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCCC6=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)

![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)
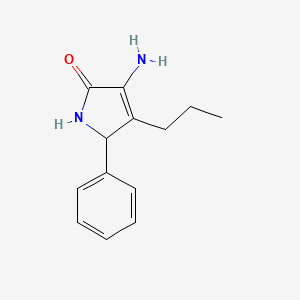
![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)

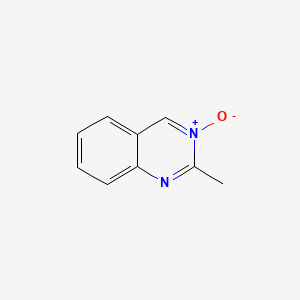
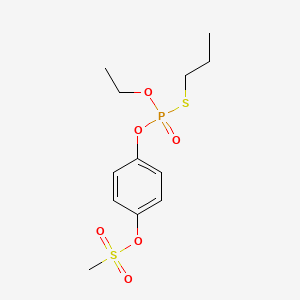

![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)
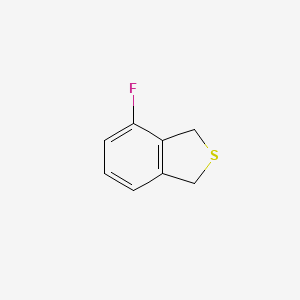
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
